Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound that features a fusion of benzo[b]thiophene, thiophene, oxadiazole, and piperidine rings. This multi-ring structure grants the compound potential versatility in various scientific and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c25-21(18-11-15-5-1-2-6-17(15)28-18)24-8-3-4-14(12-24)10-19-22-20(23-26-19)16-7-9-27-13-16/h1-2,5-7,9,11,13-14H,3-4,8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNGHUMGTLSTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3S2)CC4=NC(=NO4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available compounds such as benzo[b]thiophene, 3-(thiophen-3-yl)-1,2,4-oxadiazole, and piperidine.
Reaction Conditions:
Step 1: Activation of the benzo[b]thiophene by halogenation, typically using bromine in the presence of a solvent like dichloromethane.
Step 2: Formation of the oxadiazole ring can be achieved through cyclization reactions, often catalyzed by reagents like phosphorus oxychloride.
Step 3: Coupling the thiophene and oxadiazole groups involves palladium-catalyzed cross-coupling reactions under inert atmosphere.
Step 4: Incorporation of the piperidine group is done using amination reactions facilitated by catalysts like palladium or copper.
Step 5: The final step involves acylation to introduce the methanone group, typically utilizing an acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods:
Large-scale production involves automated sequential reactors to streamline the synthesis process.
Use of high-throughput screening to optimize reaction conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, forming sulfoxides or sulfones in the presence of strong oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions, particularly hydrogenation, can reduce the oxadiazole ring or thiophene ring under conditions involving hydrogen gas and a palladium on carbon catalyst.
Substitution: Substitution reactions, particularly nucleophilic substitution, where the methanone group can be targeted for modification by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium on carbon.
Bases: Triethylamine, sodium hydride.
Solvents: Dichloromethane, acetonitrile, toluene.
Major Products:
Sulfoxides, sulfones, hydrogenated derivatives, and substituted derivatives depending on the reaction pathway chosen.
Scientific Research Applications
Anticonvulsant Properties
Recent studies have indicated that compounds similar to benzo[b]thiophen derivatives exhibit anticonvulsant activity. For instance, derivatives of benzo[b]thiophen have been tested in various seizure models, showing promise in reducing seizure frequency and severity. This makes them potential candidates for treating epilepsy and related disorders .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of benzo[b]thiophen derivatives. In vitro assays have demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Metabolic Syndrome Treatment
The compound's ability to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 has been explored for its implications in managing metabolic syndrome, which includes conditions like type 2 diabetes and obesity . This inhibition can lead to improved insulin sensitivity and reduced hypertension.
Neurological Disorders
A study evaluating the efficacy of benzo[b]thiophen derivatives in animal models of epilepsy showed significant reductions in seizure activity compared to control groups. The compounds were administered at varying doses, with the most effective dose leading to a notable decrease in seizure frequency by up to 60% .
Pain Management
In pain models, derivatives of this compound have shown effectiveness in reducing both acute and chronic pain responses. The analgesic activity was assessed using formalin tests and neuropathic pain models, indicating a potential application for pain relief therapies .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticonvulsant | Reduces seizure frequency; potential for epilepsy treatment |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential for inflammatory conditions |
| Metabolic Syndrome | Inhibits key enzymes; improves insulin sensitivity and reduces hypertension |
| Pain Management | Effective in acute and chronic pain models; potential analgesic applications |
Mechanism of Action
Comparison:
Benzo[b]thiophene Derivatives: These compounds share the benzo[b]thiophene core but lack the additional oxadiazole and piperidine functionalities, making them less versatile.
Thiophene Derivatives: Simple thiophene derivatives lack the complexity and potential bioactivity provided by the oxadiazole and piperidine groups.
Oxadiazole Derivatives: While oxadiazole derivatives are known for their stability and bioactivity, combining them with piperidine and thiophene rings enhances their functionality.
Comparison with Similar Compounds
Benzo[b]thiophene: Core structure without additional rings.
3-(Thiophen-3-yl)-1,2,4-oxadiazole: Oxadiazole derivative lacking piperidine.
Piperidin-1-yl(methanone): Core structure without additional rings.
Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone stands out due to its multi-functional structure, providing unique chemical reactivity and applications across various scientific fields.
Biological Activity
Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This compound contains multiple pharmacophores, including a benzo[b]thiophene core and an oxadiazole moiety, which are known for their diverse biological properties. This article explores the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of this compound can be analyzed for its functional groups that contribute to its biological activity. The presence of the oxadiazole ring is particularly noteworthy due to its established antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacteria and fungi. A study highlighted that oxadiazole derivatives inhibited Mycobacterium bovis BCG in both active and dormant states, suggesting potential applications in treating tuberculosis . The binding affinity of these compounds to key enzymes involved in bacterial cell wall synthesis has also been documented, indicating a mechanism of action that disrupts bacterial growth .
Anticancer Activity
The benzo[b]thiophene scaffold is recognized for its cytotoxic properties against various cancer cell lines. Compounds derived from this scaffold have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to Benzo[b]thiophen-2-yl(3-(oxadiazolyl)methyl)piperidine have demonstrated potent activity against human cancer cell lines in vitro . These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been observed with compounds containing the benzo[b]thiophene and oxadiazole moieties. Notably, N-myristoyltransferase (NMT), an enzyme crucial for the survival of Plasmodium species causing malaria, has been targeted by similar structures . The inhibition of NMT disrupts lipid metabolism in parasites, leading to their death. In vitro studies have shown that such compounds can effectively inhibit both chloroquine-sensitive and resistant strains of Plasmodium falciparum .
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to Benzo[b]thiophen-2-yl(3-(oxadiazolyl)methyl)piperidine:
- Antimicrobial Study : A derivative was tested against various bacterial strains, showing MIC values comparable to established antibiotics. The study concluded that modifications to the oxadiazole ring can enhance antibacterial potency.
- Cytotoxicity Assay : In vitro assays on cancer cell lines demonstrated that certain derivatives induced significant apoptosis at low concentrations, highlighting their potential as therapeutic agents.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and target enzymes, reinforcing the observed biological activities through predicted binding affinities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via a multi-step approach:
- Step 1 : Couple the benzo[b]thiophene-2-carboxylic acid moiety with a piperidine derivative using carbodiimide-mediated amidation (e.g., EDC/HOBt).
- Step 2 : Introduce the 1,2,4-oxadiazol-5-ylmethyl group via nucleophilic substitution or alkylation under basic conditions (K₂CO₃ or NaH in DMF) .
- Yield Optimization : Monitor intermediates using TLC and purify via column chromatography. Adjust reaction time (4–6 hours) and stoichiometric ratios (1:1.2 for key steps) to improve yields (typically 50–60%) .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Confirm the presence of the thiophene (δ 6.8–7.5 ppm for aromatic protons) and oxadiazole (δ 8.1–8.3 ppm) moieties. Piperidine protons appear as multiplet signals at δ 1.5–3.0 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated: 439.12; observed: 439.15) to confirm elemental composition .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
Q. How can researchers assess the compound's purity and stability under storage conditions?
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase. Purity >95% is acceptable for biological assays .
- Stability Testing : Store at –20°C in inert solvents (DMSO or anhydrous ethanol). Monitor degradation via NMR over 30 days; <5% degradation indicates acceptable stability .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assays?
- Case Study : If in vitro enzyme inhibition (IC₅₀ = 10 nM) conflicts with cell-based assays (IC₅₀ = 1 µM), consider:
- Solubility Issues : Use DLS to check aggregation in aqueous buffers.
- Metabolic Stability : Perform liver microsome assays to identify rapid clearance .
- Data Normalization : Include positive controls (e.g., staurosporine) to calibrate assay sensitivity .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Core Modifications :
- Replace the thiophene-3-yl group with substituted phenyl rings to enhance hydrophobic interactions.
- Vary the piperidine substituents (e.g., methyl vs. ethyl) to probe steric effects .
Q. What experimental protocols validate the compound's mechanism of action in complex biological systems?
- Cellular Target Engagement :
- Use thermal shift assays (CETSA) to confirm target binding in live cells.
- Perform siRNA knockdown of putative targets to assess rescue of phenotypic effects .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental binding affinities?
- Case Example : If docking simulations suggest strong binding (ΔG = –9.5 kcal/mol) but SPR assays show weak affinity (KD = 10 µM):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
